Falalkalkkalkklkkalkkal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

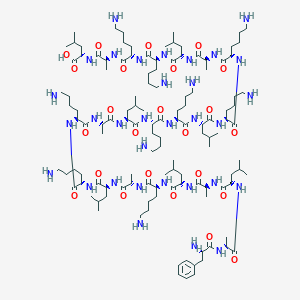

Falalkalkkalkklkkalkkal is a synthetic lytic peptide known for its potential applications in cancer treatment. This compound is a conjugate of the lytic peptide Hecate and gallic acid. The peptide sequence of this compound is designed to target and disrupt cancer cell membranes, making it a promising candidate for anti-cancer therapies .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Falalkalkkalkklkkalkkal involves the conjugation of the lytic peptide Hecate with gallic acid. The process typically includes the following steps:

Peptide Synthesis: The lytic peptide Hecate is synthesized using solid-phase peptide synthesis (SPPS) techniques.

Conjugation: Gallic acid is conjugated to the N-terminus of the peptide using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Purification: The conjugated peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for efficient and high-throughput synthesis. Purification is achieved through large-scale HPLC systems to ensure the purity and quality of the final product.

化学反応の分析

Types of Reactions

Falalkalkkalkklkkalkkal undergoes various chemical reactions, including:

Oxidation: The peptide can undergo oxidation reactions, particularly at the amino acid residues containing sulfur, such as cysteine and methionine.

Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.

Substitution: The peptide can participate in substitution reactions, especially at the amino acid side chains.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted derivatives depending on the specific reagents and conditions used.

科学的研究の応用

Falalkalkkalkklkkalkkal has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide conjugation and modification reactions.

Biology: Investigated for its ability to disrupt cell membranes and induce cell lysis.

Medicine: Explored as a potential anti-cancer agent due to its ability to target and kill cancer cells.

Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.

作用機序

The mechanism of action of Falalkalkkalkklkkalkkal involves its interaction with cell membranes. The peptide targets the lipid bilayer of cancer cells, leading to membrane disruption and cell lysis. This action is facilitated by the amphipathic nature of the peptide, which allows it to insert into the membrane and form pores. The conjugation with gallic acid enhances its stability and bioactivity .

類似化合物との比較

Similar Compounds

Hecate: The parent lytic peptide known for its anti-cancer properties.

Melittin: A peptide from bee venom with similar membrane-disrupting activity.

Magainin: An antimicrobial peptide with lytic properties.

Uniqueness

Falalkalkkalkklkkalkkal is unique due to its conjugation with gallic acid, which enhances its stability and bioactivity compared to other lytic peptides. This conjugation also reduces its toxicity to non-cancerous cells, making it a more selective and safer therapeutic option .

生物活性

The compound “Falalkalkkalkklkkalkkal,” specifically in its synthetic form as gallic acid-Hecate (GA-FALALKALKKALKKLKKALKKAL-CONH2), has garnered attention for its diverse biological activities, particularly in antiviral and antimicrobial applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Overview of Biological Activity

1. Antiviral Activity

Research has highlighted the compound's efficacy as an antiviral agent, particularly against viruses such as Hepatitis C and Zika virus. The conjugate GA-FALALKALKKALKKLKKALKKAL-CONH2 was shown to inhibit Hepatitis C virus (HCV) by targeting various stages of the viral life cycle. In vitro studies demonstrated a 50% to 99% reduction in HCV infection rates across different genotypes, showcasing its potential as a broad-spectrum antiviral agent .

Additionally, GA-FALALKALKKAL-COOH, a metabolite derived from the original compound, exhibited significant inhibitory effects on Zika virus strains at both the entry and replication stages. This suggests a promising avenue for developing new antiviral therapies based on peptide metabolism and bioconjugation strategies .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly in the context of multi-drug resistant (MDR) bacterial pathogens. Studies indicate that synthetic peptides derived from this compound can effectively disrupt bacterial cell membranes, leading to cell lysis and death .

Table 1: Summary of Biological Activities

| Activity Type | Target | Efficacy | Mechanism |

|---|---|---|---|

| Antiviral | Hepatitis C Virus | 50%-99% inhibition | Interferes with viral entry and replication |

| Antiviral | Zika Virus | Significant inhibition | Disrupts viral entry and replication |

| Antimicrobial | Multi-drug Resistant Bacteria | Effective against various strains | Disrupts membrane integrity |

Case Studies

-

Hepatitis C Inhibition

A study conducted on GA-Hecate demonstrated its ability to inhibit HCV by interacting with host lipid droplets and RNA, effectively reducing viral load in treated cells without affecting cell viability over extended treatment periods . -

Zika Virus Replication

Another pivotal study evaluated the effects of GA-FALALKALKKAL-COOH on Zika virus replication in cultured cells. The results indicated that this metabolite not only inhibited viral entry but also reduced replication significantly, making it a candidate for further antiviral development .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C123H226N32O24/c1-70(2)62-94(149-101(156)77(15)134-107(162)84(133)69-83-42-22-21-23-43-83)117(172)139-81(19)105(160)153-95(63-71(3)4)118(173)144-88(47-27-36-56-127)111(166)137-80(18)104(159)152-97(65-73(7)8)120(175)145-89(48-28-37-57-128)112(167)140-85(44-24-33-53-124)108(163)135-79(17)103(158)151-98(66-74(9)10)121(176)147-92(51-31-40-60-131)115(170)143-93(52-32-41-61-132)116(171)154-99(67-75(11)12)122(177)148-91(50-30-39-59-130)114(169)141-86(45-25-34-54-125)109(164)136-78(16)102(157)150-96(64-72(5)6)119(174)146-90(49-29-38-58-129)113(168)142-87(46-26-35-55-126)110(165)138-82(20)106(161)155-100(123(178)179)68-76(13)14/h21-23,42-43,70-82,84-100H,24-41,44-69,124-133H2,1-20H3,(H,134,162)(H,135,163)(H,136,164)(H,137,166)(H,138,165)(H,139,172)(H,140,167)(H,141,169)(H,142,168)(H,143,170)(H,144,173)(H,145,175)(H,146,174)(H,147,176)(H,148,177)(H,149,156)(H,150,157)(H,151,158)(H,152,159)(H,153,160)(H,154,171)(H,155,161)(H,178,179)/t77-,78-,79-,80-,81-,82-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZCOBCYUHYXFG-ZLONUZLYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C123H226N32O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2537.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。